molecular formula C11H22ClNO2 B13179255 tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate

tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate

Cat. No.: B13179255
M. Wt: 235.75 g/mol
InChI Key: DXCJTTHDTDPQMS-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a chlorinated dimethylbutane moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-chloro-2,3-dimethylbutane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohol and carbamic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: tert-Butyl carbamate and 1-chloro-2,3-dimethylbutanol.

Scientific Research Applications

Chemistry: tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: The compound may be used in the development of pharmaceuticals, where it serves as a building block for the synthesis of bioactive molecules.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
  • tert-Butyl N-(3-hydroxypropyl)carbamate

Comparison:

  • tert-Butyl carbamate: Lacks the chlorinated dimethylbutane moiety, making it less reactive in certain substitution reactions.
  • tert-Butyl N-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate: Contains a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.
  • tert-Butyl N-(3-hydroxypropyl)carbamate: Has a different alkyl chain, affecting its physical and chemical properties.

Properties

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

tert-butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate

InChI

InChI=1S/C11H22ClNO2/c1-8(2)11(6,7-12)13-9(14)15-10(3,4)5/h8H,7H2,1-6H3,(H,13,14)

InChI Key

DXCJTTHDTDPQMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CCl)NC(=O)OC(C)(C)C

Origin of Product

United States

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